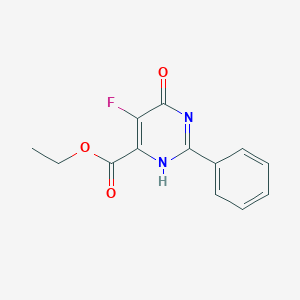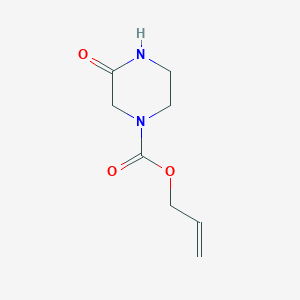
Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate, also known as POC, is a chemical compound that has gained significant attention in the field of scientific research. POC is a derivative of the natural product fumagillin, which has been used for the treatment of various diseases such as cancer and arthritis. POC has been found to possess potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate is not fully understood, but it is believed to involve the inhibition of a specific enzyme called methionine aminopeptidase 2 (MetAP2). MetAP2 is involved in the regulation of various cellular processes, including cell growth and proliferation. By inhibiting MetAP2, Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate is thought to disrupt these processes, leading to the inhibition of cancer cell growth and the reduction of inflammation.
Effets Biochimiques Et Physiologiques
Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate has been found to have a number of biochemical and physiological effects. In animal models, Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate has been shown to reduce tumor growth and inflammation. It has also been found to have an effect on the immune system, modulating the activity of immune cells. Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate has been shown to be well-tolerated in animal models, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate is its potent anti-inflammatory and anti-tumor properties. This makes it a promising candidate for the development of new therapeutic agents. Another advantage is its relatively low toxicity, making it a safe compound to work with in the laboratory. However, one of the limitations of Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate. One area of interest is the development of new therapeutic agents based on Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate. Researchers are investigating the use of Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate as a lead compound for the development of new anti-inflammatory and anti-tumor agents. Another area of interest is the investigation of the mechanism of action of Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate. Researchers are working to better understand how Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate inhibits MetAP2 and how this leads to its anti-inflammatory and anti-tumor effects. Finally, there is interest in investigating the use of Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate in the treatment of other diseases, such as Alzheimer's and Parkinson's.
Méthodes De Synthèse
Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate can be synthesized by the reaction of fumagillin with propargylamine. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions to obtain Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate in high yield and purity. The synthesis of Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate has been optimized to produce large quantities of the compound for research purposes.
Applications De Recherche Scientifique
Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the development of new anti-inflammatory and anti-tumor agents. Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been investigated for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
156440-97-0 |
|---|---|
Nom du produit |
Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate |
Formule moléculaire |
C8H12N2O3 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
prop-2-enyl 3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C8H12N2O3/c1-2-5-13-8(12)10-4-3-9-7(11)6-10/h2H,1,3-6H2,(H,9,11) |
Clé InChI |
LYQQSNCMRCZZIS-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)N1CCNC(=O)C1 |
SMILES canonique |
C=CCOC(=O)N1CCNC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



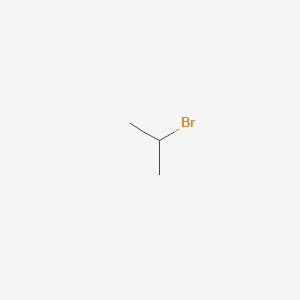
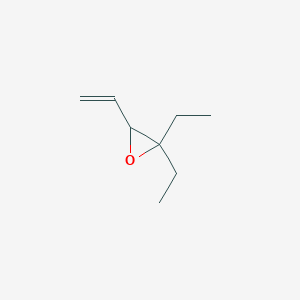
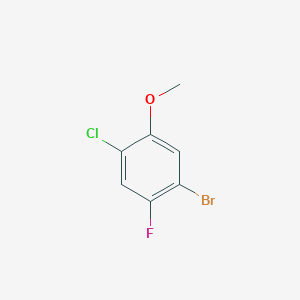
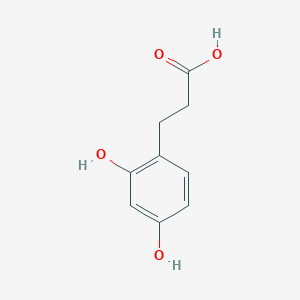
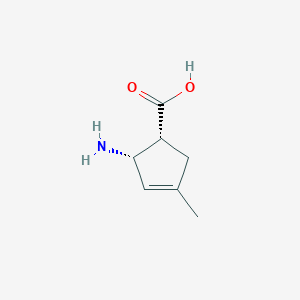
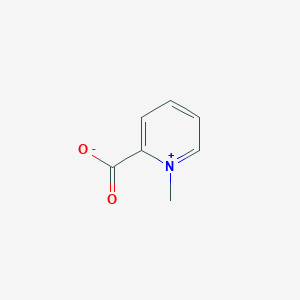
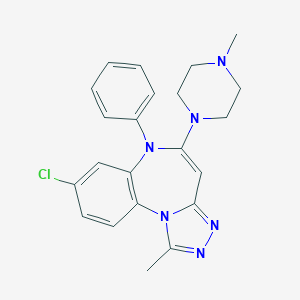
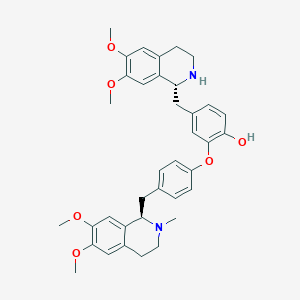
![2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B125220.png)
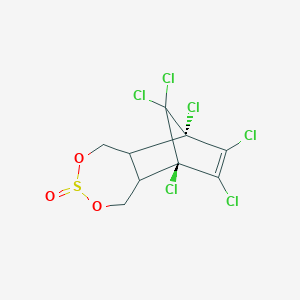
![N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide](/img/structure/B125225.png)
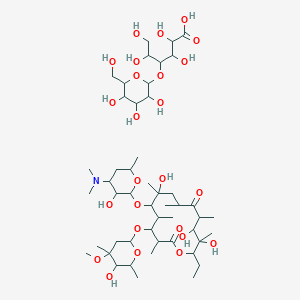
![(1R,2R,5R)-2,6,6-Trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol](/img/structure/B125241.png)
